![molecular formula C28H56O4S2Sn B13827700 Dibutylbis[(isooctylthio)acetoxy]stannane CAS No. 31045-95-1](/img/structure/B13827700.png)
Dibutylbis[(isooctylthio)acetoxy]stannane
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Overview
Description
Dibutylbis[(isooctylthio)acetoxy]stannane is an organotin compound with the molecular formula C28H56O4S2Sn and a molecular weight of 639.58 g/mol . This compound is characterized by the presence of tin (Sn) bonded to two butyl groups and two isooctylthioacetoxy groups. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutylbis[(isooctylthio)acetoxy]stannane typically involves the reaction of dibutyltin oxide with isooctylthioacetic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Dibutylbis[(isooctylthio)acetoxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The isooctylthioacetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while reduction can produce dibutyltin hydrides .
Scientific Research Applications
Dibutylbis[(isooctylthio)acetoxy]stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism by which dibutylbis[(isooctylthio)acetoxy]stannane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Dibutyltin dichloride
Uniqueness
Dibutylbis[(isooctylthio)acetoxy]stannane is unique due to the presence of isooctylthioacetoxy groups, which impart distinct chemical properties and reactivity compared to other dibutyltin compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Dibutylbis[(isooctylthio)acetoxy]stannane?
- Methodological Answer : Synthesis typically involves reacting dibutyltin oxide with isooctylthioacetic acid under controlled anhydrous conditions, using toluene as a solvent and azeotropic removal of water . Characterization employs nuclear magnetic resonance (NMR; 1H, 13C, and 119Sn), Fourier-transform infrared spectroscopy (FTIR) for Sn-O and Sn-S bond identification, and mass spectrometry for molecular weight confirmation . Elemental analysis (C, H, Sn) is critical for purity validation.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA HCS GHS classifications:
- Use nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact (H315, H319) .
- Operate in a fume hood to minimize inhalation of vapors (H335) .
- In case of exposure, flush eyes with water for 15 minutes and wash skin with soap/water immediately. Maintain emergency eyewash stations and neutralizers for acid gases (e.g., hydrogen bromide) generated during decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for organotin compounds like this compound?
- Methodological Answer : Discrepancies in cytotoxicity or antimicrobial efficacy may arise from:
- Variability in experimental design : Standardize cell lines (e.g., MCF-7 for anticancer assays) and microbial strains (e.g., E. coli ATCC 25922) .
- Solubility differences : Use consistent solvents (e.g., DMSO at <0.1% v/v) to avoid solvent-induced artifacts .
- Structural analogs : Compare with related stannanes (e.g., dibutyltin dilaurate, PAC-1 = 1.1 mg/m³) to assess structure-activity relationships (SAR) .
- Validation : Replicate studies under OECD guidelines and apply statistical tools (e.g., ANOVA) to confirm significance.
Q. What computational approaches are effective for predicting the environmental fate of this compound?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Model hydrolysis pathways in aquatic systems, focusing on Sn-S bond cleavage under varying pH .
- Quantitative structure-activity relationship (QSAR) models : Compare with analogs (e.g., dibutyltin diacetate, CAS 683-18-1) to estimate biodegradation half-lives and bioaccumulation factors .
- Environmental monitoring : Use LC-MS/MS with isotopic labeling (e.g., 118Sn) to trace degradation byproducts in simulated ecosystems .
Q. How can researchers design experiments to investigate the mechanism of action of this compound in anticancer studies?
- Methodological Answer :
- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., HepG2) using MTT assays, with cisplatin as a positive control .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays and validate with flow cytometry (Annexin V/PI staining) .
- Gene expression profiling : Perform RNA-seq to identify dysregulated pathways (e.g., p53 or Bcl-2 family) and confirm via qPCR .
Q. Data Contradiction Analysis
Q. Why do toxicity profiles of this compound vary across studies?
- Methodological Answer : Variations may stem from:
- Exposure routes : Oral (H302) vs. dermal (H315) toxicity thresholds differ; use OECD 423 (acute oral) and OECD 404 (dermal irritation) protocols for consistency .
- Impurities : Trace tin(IV) oxides or unreacted precursors can amplify toxicity. Purity must exceed 95% (validated via HPLC) .
- Species-specific responses : Compare rodent models (e.g., Sprague-Dawley rats) with human cell lines to extrapolate risks .
Properties
CAS No. |
31045-95-1 |
---|---|
Molecular Formula |
C28H56O4S2Sn |
Molecular Weight |
639.6 g/mol |
IUPAC Name |
[dibutyl-[2-(6-methylheptylsulfanyl)acetyl]oxystannyl] 2-(6-methylheptylsulfanyl)acetate |
InChI |
InChI=1S/2C10H20O2S.2C4H9.Sn/c2*1-9(2)6-4-3-5-7-13-8-10(11)12;2*1-3-4-2;/h2*9H,3-8H2,1-2H3,(H,11,12);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
YSCDKUPSJMMGGT-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)CSCCCCCC(C)C)OC(=O)CSCCCCCC(C)C |
Origin of Product |
United States |
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